3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
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Overview
Description
3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Bromination: Introduction of the bromo group to the aromatic ring.
Methoxylation: Addition of methoxy groups to the aromatic ring.
Cyclization: Formation of the furochromene core through cyclization reactions.
Amidation: Introduction of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-4,5-dimethoxyphenyl)-acrylic acid: Shares the bromo and methoxy groups but differs in the core structure.
4-bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole: Contains similar functional groups but has a different heterocyclic core.
(3-bromo-4,5-dimethoxyphenyl)methanol: Similar aromatic substitution pattern but lacks the furochromene core.
Uniqueness
The uniqueness of 3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide lies in its combination of functional groups and the furochromene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22BrNO7 |
---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C27H22BrNO7/c1-32-16-10-8-15(9-11-16)29-26(30)25-21(14-12-18(28)24(34-3)20(13-14)33-2)22-23(36-25)17-6-4-5-7-19(17)35-27(22)31/h4-13,21,25H,1-3H3,(H,29,30) |
InChI Key |
SOSUQORXRRFTFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=C(C(=C5)Br)OC)OC |
Origin of Product |
United States |
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